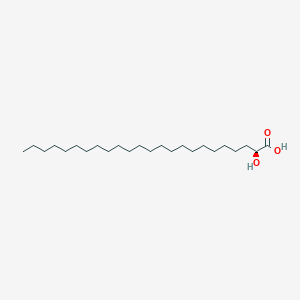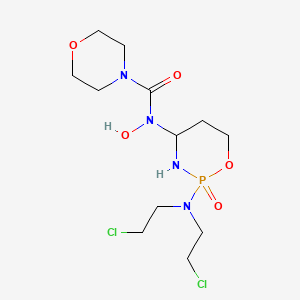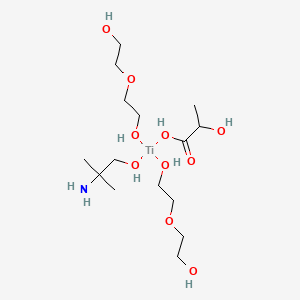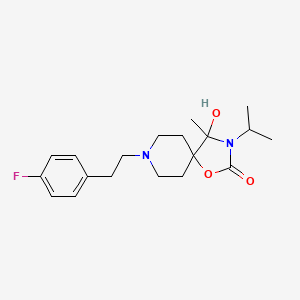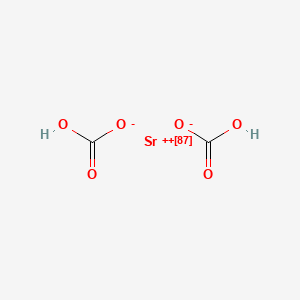
Strontium bicarbonate Sr-87
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium bicarbonate Sr-87, also known as Strontium bis(hydrogen carbonate), is a compound with the molecular formula C2H2O6Sr. It is a stable isotope of strontium, naturally occurring and produced by fission. This compound is used in various scientific and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Strontium bicarbonate Sr-87 can be synthesized through the reaction of strontium carbonate with carbonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product: [ \text{SrCO}_3 + \text{H}_2\text{CO}_3 \rightarrow \text{Sr(HCO}_3\text{)}_2 ]
Industrial Production Methods: Industrial production of this compound involves the use of strontium carbonate and carbon dioxide under high pressure and temperature conditions. This method ensures a high yield of the compound, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: Strontium bicarbonate Sr-87 undergoes various chemical reactions, including:
Decomposition: When heated, it decomposes to form strontium carbonate and carbon dioxide. [ \text{Sr(HCO}_3\text{)}_2 \rightarrow \text{SrCO}_3 + \text{CO}_2 + \text{H}_2\text{O} ]
Reaction with Acids: It reacts with acids to form strontium salts and carbonic acid. [ \text{Sr(HCO}_3\text{)}_2 + 2\text{HCl} \rightarrow \text{SrCl}_2 + 2\text{H}_2\text{CO}_3 ]
Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrochloric acid, sulfuric acid, and nitric acid. These reactions typically occur at room temperature and atmospheric pressure .
Major Products Formed: The major products formed from these reactions include strontium chloride, strontium sulfate, and strontium nitrate, depending on the acid used .
Scientific Research Applications
Strontium bicarbonate Sr-87 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for other strontium compounds.
Biology: It is used in biological labeling and tracing studies due to its stable isotope properties.
Medicine: this compound is used in the development of radiopharmaceuticals for diagnostic imaging and treatment.
Industry: It is used in the production of strontium ferrites for permanent magnets and in the manufacturing of glass and ceramics
Mechanism of Action
The mechanism of action of strontium bicarbonate Sr-87 involves its interaction with biological systems, particularly in bone metabolism. Strontium ions can replace calcium ions in bone tissue, promoting bone formation and reducing bone resorption. This dual action makes it effective in treating osteoporosis and other bone-related conditions .
Comparison with Similar Compounds
Strontium Carbonate (SrCO3): Used in the production of strontium ferrites and glass manufacturing.
Strontium Sulfate (SrSO4): Used in pyrotechnics and as a precursor for other strontium compounds.
Strontium Nitrate (Sr(NO3)2): Used in pyrotechnics and as an oxidizing agent
Uniqueness: Strontium bicarbonate Sr-87 is unique due to its stable isotope properties, making it valuable in scientific research and industrial applications. Its ability to interact with biological systems and promote bone health further distinguishes it from other strontium compounds .
Properties
CAS No. |
22193-86-8 |
|---|---|
Molecular Formula |
C2H2O6Sr |
Molecular Weight |
208.94 g/mol |
IUPAC Name |
hydrogen carbonate;strontium-87(2+) |
InChI |
InChI=1S/2CH2O3.Sr/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+2/p-2/i;;1-1 |
InChI Key |
WJMMDJOFTZAHHS-VNYHKPROSA-L |
Isomeric SMILES |
C(=O)(O)[O-].C(=O)(O)[O-].[87Sr+2] |
Canonical SMILES |
C(=O)(O)[O-].C(=O)(O)[O-].[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




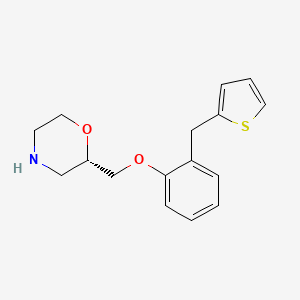
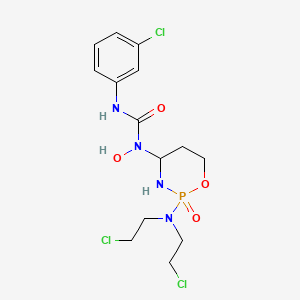
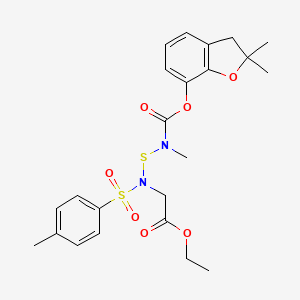
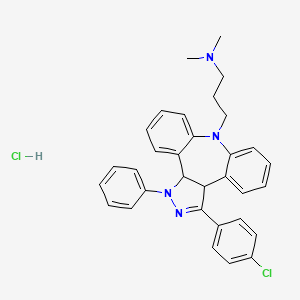
![disodium;2,20-dichloro-4,22-dioxa-18,36-diazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(36),2,5(17),6,8(13),9,11,15,18,20,23(35),24,26,28,30,33-hexadecaene-11,12-disulfonate](/img/structure/B12713697.png)

